CAY10506

Description

Structure

3D Structure

Propriétés

IUPAC Name |

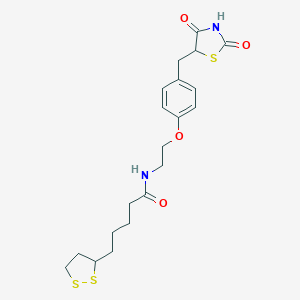

N-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S3/c23-18(4-2-1-3-16-9-12-27-29-16)21-10-11-26-15-7-5-14(6-8-15)13-17-19(24)22-20(25)28-17/h5-8,16-17H,1-4,9-13H2,(H,21,23)(H,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWFJOXRKJFJMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)NCCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433299 | |

| Record name | CAY10506 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292615-75-9 | |

| Record name | CAY10506 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Mechanism of Action of CAY10506: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10506 is a potent and selective inhibitor of human reticulocyte 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in a variety of inflammatory diseases and certain cancers. This document provides an in-depth overview of the mechanism of action of CAY10506, including its effects on relevant signaling pathways, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.

Introduction to CAY10506 and 15-Lipoxygenase

15-lipoxygenase (15-LOX) is a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid. The human reticulocyte 15-lipoxygenase-1 (15-LOX-1) isoform specifically converts arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is subsequently reduced to 15-hydroxyeicosatetraenoic acid (15-HETE).[1] These lipid mediators are involved in a variety of physiological and pathological processes, including inflammation, cell proliferation, and differentiation. Dysregulation of the 15-LOX pathway has been linked to conditions such as atherosclerosis, asthma, and various cancers.

CAY10506, also described in the literature as ML351, has emerged as a highly potent and selective inhibitor of 15-LOX-1.[2][3] Its ability to specifically target this enzyme with minimal off-target effects makes it a valuable tool for studying the biological roles of 15-LOX-1 and a promising candidate for therapeutic development.

Mechanism of Action

The primary mechanism of action of CAY10506 is the direct inhibition of the enzymatic activity of 15-LOX-1. By binding to the enzyme, CAY10506 prevents the conversion of arachidonic acid to 15-HpETE, thereby blocking the downstream production of 15-HETE and other bioactive lipids. Kinetic studies have suggested that this class of inhibitor is tight-binding and reversible, and does not act by reducing the active-site ferric ion.[1]

Signaling Pathway

The 15-lipoxygenase pathway is a key branch of the arachidonic acid metabolic cascade. As illustrated below, CAY10506 acts at a critical enzymatic step to modulate the production of downstream signaling molecules.

Quantitative Data: Inhibitory Potency and Selectivity

The efficacy of an enzyme inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against related enzymes. CAY10506 has been shown to be a highly potent inhibitor of human 15-LOX-1 with excellent selectivity over other lipoxygenases and cyclooxygenases.[3]

| Enzyme Target | IC50 (nM) | Fold Selectivity vs. 15-LOX-1 |

| Human 15-LOX-1 | 200 | - |

| Human 5-LOX | > 50,000 | > 250 |

| Human 12-LOX | > 50,000 | > 250 |

| Human 15-LOX-2 | > 50,000 | > 250 |

| Ovine COX-1 | > 50,000 | > 250 |

| Human COX-2 | > 50,000 | > 250 |

Table 1: Inhibitory Profile of CAY10506 (ML351) against Lipoxygenases and Cyclooxygenases. Data sourced from the ML351 probe development report.[3]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the inhibitory activity of CAY10506.

In Vitro 15-LOX-1 Enzyme Inhibition Assay

This assay directly measures the ability of CAY10506 to inhibit the enzymatic activity of purified 15-LOX-1.

Objective: To determine the IC50 value of CAY10506 against isolated recombinant human 15-lipoxygenase-1.

Materials:

-

Recombinant human 15-LOX-1

-

CAY10506

-

Arachidonic acid (substrate)

-

Assay Buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.4)

-

DMSO (for dissolving the inhibitor)

-

UV-transparent 96-well plate

-

Spectrophotometer or microplate reader capable of measuring absorbance at 234 nm

Procedure:

-

Prepare Solutions:

-

Prepare a stock solution of CAY10506 in DMSO.

-

Create a series of dilutions of CAY10506 in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Prepare a working solution of arachidonic acid in the assay buffer.

-

Dilute the recombinant human 15-LOX-1 to the desired concentration in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer.

-

Add a small volume of the diluted CAY10506 or DMSO (for the vehicle control) to the appropriate wells.

-

Add the diluted 15-LOX-1 enzyme solution to all wells except the blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes).

-

-

Initiate and Monitor the Reaction:

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate solution to all wells.

-

Immediately begin monitoring the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene in the product, 15-HpETE. Readings should be taken at regular intervals for a set period.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction (V) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each CAY10506 concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Assay for 15-HETE Production

This assay assesses the ability of CAY10506 to inhibit 15-LOX-1 activity within a cellular context.

Objective: To measure the effect of CAY10506 on the production of 15-HETE in a suitable cell line (e.g., human reticulocytes or a cell line overexpressing 15-LOX-1).

Materials:

-

Cell line expressing 15-LOX-1

-

Cell culture medium

-

CAY10506

-

Arachidonic acid

-

Calcium ionophore (e.g., A23187, to stimulate arachidonic acid release)

-

LC-MS/MS system for lipid analysis

Procedure:

-

Cell Culture and Treatment:

-

Culture the cells to the desired density.

-

Pre-treat the cells with various concentrations of CAY10506 or vehicle (DMSO) for a specified time.

-

-

Stimulation:

-

Stimulate the cells with arachidonic acid or a calcium ionophore to induce the production of eicosanoids.

-

-

Extraction of Lipids:

-

Terminate the reaction and harvest the cells and supernatant.

-

Perform a lipid extraction from the samples (e.g., using solid-phase extraction).

-

-

Quantification of 15-HETE:

-

Analyze the extracted lipid samples using a validated LC-MS/MS method to quantify the levels of 15-HETE.

-

-

Data Analysis:

-

Compare the levels of 15-HETE in the CAY10506-treated samples to the vehicle-treated controls to determine the extent of inhibition.

-

Calculate the IC50 value based on the dose-dependent reduction in 15-HETE production.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the screening and validation of a 15-LOX-1 inhibitor like CAY10506.

Conclusion

CAY10506 is a potent and highly selective inhibitor of 15-lipoxygenase-1. Its mechanism of action involves the direct blockade of the enzyme's catalytic activity, leading to a reduction in the production of the pro-inflammatory lipid mediator 15-HETE. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the roles of 15-LOX-1 and for those involved in the development of novel anti-inflammatory therapeutics.

References

- 1. Discovery of potent and selective inhibitors of human reticulocyte 15-lipoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

CAY10506: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10506 is a synthetic, small-molecule agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key nuclear receptor involved in the regulation of glucose and lipid metabolism. This technical guide provides a comprehensive overview of the discovery and synthesis of CAY10506, tailored for professionals in pharmaceutical research and development. The document details the scientific background, synthesis pathway, and biological activity of this compound, presenting quantitative data in a structured format and outlining relevant experimental protocols. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the compound's mechanism of action and development process.

Discovery and Scientific Background

CAY10506, chemically known as N-[2-[4-[(2,4-dioxo-5-thiazolidinyl)methyl]phenoxy]ethyl]-1,2-dithiolane-3-pentanamide, was developed as part of a research effort to design and synthesize novel agonists for PPARγ. The discovery was first reported in a 2006 article in the Journal of Medicinal Chemistry by Chittiboyina and colleagues.[1] The design strategy involved creating hybrid molecules that incorporate structural features of α-lipoic acid, a potent antioxidant, and thiazolidinediones (TZDs), a known class of PPARγ agonists.

The rationale behind this molecular hybridization was to potentially combine the antioxidant properties of lipoic acid with the insulin-sensitizing effects of TZDs, offering a potential therapeutic advantage for conditions such as type 2 diabetes and other metabolic disorders. CAY10506 emerged from a series of synthesized derivatives as a compound of interest.

Synthesis Pathway

The synthesis of CAY10506 involves a multi-step process, which is conceptually outlined below. The detailed experimental protocol as described in the primary literature is essential for replication.

Disclaimer: The following synthesis pathway is a generalized representation based on common organic chemistry principles for the synthesis of similar thiazolidinedione derivatives. The specific reagents, reaction conditions, and purification methods for CAY10506 are detailed in the primary scientific literature which could not be accessed in its entirety for this guide.

The synthesis can be conceptually divided into three main parts:

-

Synthesis of the Thiazolidinedione (TZD) core: This typically involves the condensation of an aldehyde with 2,4-thiazolidinedione (B21345).

-

Synthesis of the Dithiolane Moiety: This involves the preparation of the α-lipoic acid derivative.

-

Coupling of the two fragments: The final step is the amide bond formation between the TZD-containing fragment and the dithiolane-containing fragment.

A logical workflow for the synthesis is depicted below:

Caption: Conceptual workflow for the synthesis of CAY10506.

Quantitative Data

The primary quantitative measure of CAY10506's biological activity is its half-maximal effective concentration (EC50) for the transactivation of human PPARγ.

| Parameter | Value | Target | Reference |

| EC50 | 10 µM | Human PPARγ | --INVALID-LINK-- |

Further quantitative data, such as binding affinity (Ki or Kd), IC50 values in different assays, and in vivo efficacy data, would be available in the primary research article.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are generalized protocols for key assays relevant to the characterization of a PPARγ agonist like CAY10506.

General Thiazolidinedione Synthesis

The synthesis of the thiazolidinedione core often follows a Knoevenagel condensation reaction.

Protocol:

-

An appropriate benzaldehyde (B42025) derivative is reacted with 2,4-thiazolidinedione in a suitable solvent, such as toluene (B28343) or ethanol.

-

A catalytic amount of a base, such as piperidine (B6355638) or pyridine, is added to facilitate the reaction.

-

The reaction mixture is heated to reflux, often with azeotropic removal of water to drive the reaction to completion.

-

Upon cooling, the product typically precipitates and can be collected by filtration.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

PPARγ Transactivation Assay

This assay is used to determine the functional activity of a compound as a PPARγ agonist.

Protocol:

-

A suitable mammalian cell line (e.g., HEK293, CV-1) is co-transfected with two plasmids:

-

An expression vector for the PPARγ ligand-binding domain (LBD) fused to a DNA-binding domain (e.g., GAL4).

-

A reporter plasmid containing a promoter with response elements for the DNA-binding domain (e.g., UAS), driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).

-

-

After transfection, the cells are treated with various concentrations of the test compound (CAY10506). A known PPARγ agonist (e.g., rosiglitazone) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

-

The cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for gene expression.

-

The cells are then lysed, and the activity of the reporter enzyme is measured using a suitable substrate and detection method (e.g., luminometer for luciferase).

-

The data is analyzed to generate a dose-response curve, from which the EC50 value can be calculated.

Caption: General workflow for a PPARγ transactivation assay.

Signaling Pathway

CAY10506 functions as an agonist for PPARγ, a nuclear receptor that plays a central role in adipogenesis, lipid metabolism, and insulin (B600854) sensitivity. The signaling pathway initiated by the activation of PPARγ is well-characterized.

Upon binding of an agonist like CAY10506, PPARγ undergoes a conformational change. This leads to the dissociation of corepressors and the recruitment of coactivators. The activated PPARγ then forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event ultimately leads to the regulation of gene transcription, modulating the expression of proteins involved in glucose and lipid metabolism.

Caption: Simplified signaling pathway of PPARγ activation by an agonist.

Conclusion

CAY10506 is a noteworthy synthetic PPARγ agonist that emerged from a rational drug design approach. Its discovery and synthesis pathway highlight the ongoing efforts to develop novel therapeutics for metabolic diseases. While this guide provides a foundational understanding of CAY10506, for detailed experimental procedures and a comprehensive dataset, consulting the primary publication by Chittiboyina et al. is strongly recommended. The visual representations of the synthesis workflow and signaling pathway provided herein serve as valuable tools for researchers to conceptualize the key processes associated with this compound.

References

Unveiling the Molecular Target of CAY10506: A Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonist

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

CAY10506 is a novel synthetic compound identified as a potent agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Structurally, it is a hybrid molecule incorporating features of both lipoic acid and a thiazolidinedione (TZD), a class of compounds known for their insulin-sensitizing effects. The identification of PPARγ as the primary biological target of CAY10506 has significant implications for the development of new therapeutics for metabolic disorders such as type 2 diabetes, as well as for its potential applications in other diseases where PPARγ plays a crucial regulatory role, including inflammation and cancer. This technical guide provides an in-depth overview of the biological target identification of CAY10506, including its mechanism of action, quantitative activity, and the experimental protocols employed for its characterization.

The PPARγ Signaling Pathway

Peroxisome Proliferator-Activated Receptor γ (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It plays a central role in adipogenesis, glucose homeostasis, and the regulation of inflammatory responses. Upon activation by a ligand, such as CAY10506, PPARγ undergoes a conformational change, leading to the recruitment of coactivator proteins and the regulation of target gene expression.

The canonical PPARγ signaling pathway involves the following key steps:

-

Ligand Binding: An agonist, such as CAY10506, binds to the ligand-binding domain (LBD) of PPARγ located in the nucleus.

-

Heterodimerization: Ligand-bound PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).

-

PPRE Binding: The PPARγ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

-

Coactivator Recruitment: The activated heterodimer recruits a complex of coactivator proteins, which possess histone acetyltransferase (HAT) activity.

-

Transcriptional Activation: The recruitment of coactivators leads to chromatin remodeling and the initiation of transcription of downstream target genes involved in glucose and lipid metabolism, and inflammation.

Quantitative Data Summary

The biological activity of CAY10506 has been quantified through various in vitro assays. The following tables summarize the key quantitative data for CAY10506 in comparison to a well-known PPARγ agonist, Rosiglitazone.

Table 1: In Vitro PPARγ Transactivation Activity

| Compound | EC50 (μM) for human PPARγ |

| CAY10506 | 10 |

| Rosiglitazone | 0.04 |

Table 2: Competitive Ligand Binding Assay

| Compound | Ki (μM) for human PPARγ |

| CAY10506 | 15 |

| Rosiglitazone | 0.03 |

Experimental Protocols

The identification and characterization of CAY10506 as a PPARγ agonist involved a series of key experiments. The detailed methodologies for these experiments are provided below.

PPARγ Transactivation Assay

Objective: To determine the functional potency of CAY10506 in activating PPARγ-mediated gene transcription.

Methodology:

-

Cell Line: HEK293T cells.

-

Plasmids:

-

Expression vector for full-length human PPARγ.

-

Reporter plasmid containing a luciferase gene under the control of a PPRE promoter.

-

Expression vector for a constitutively active Renilla luciferase for normalization.

-

-

Procedure:

-

HEK293T cells are seeded in 96-well plates.

-

Cells are co-transfected with the PPARγ expression vector, PPRE-luciferase reporter plasmid, and the Renilla luciferase normalization plasmid using a suitable transfection reagent.

-

After 24 hours, the cells are treated with varying concentrations of CAY10506 or a reference compound (e.g., Rosiglitazone).

-

Following a 24-hour incubation period, the cells are lysed.

-

Luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity.

-

The EC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

-

Competitive Ligand Binding Assay

Objective: To determine the binding affinity of CAY10506 to the PPARγ ligand-binding domain (LBD).

Methodology:

-

Reagents:

-

Recombinant human PPARγ LBD.

-

A high-affinity fluorescently labeled PPARγ ligand (e.g., a fluorescent derivative of Rosiglitazone).

-

Assay buffer.

-

-

Procedure:

-

A fixed concentration of the fluorescent PPARγ ligand and the recombinant PPARγ LBD are incubated in a 384-well plate.

-

Increasing concentrations of CAY10506 or a reference compound are added to the wells.

-

The plate is incubated at room temperature to allow the binding to reach equilibrium.

-

The fluorescence polarization of the solution in each well is measured using a plate reader. The binding of the large protein to the small fluorescent ligand results in a high fluorescence polarization signal.

-

The displacement of the fluorescent ligand by the test compound leads to a decrease in the fluorescence polarization signal.

-

The Ki value is calculated from the IC50 value obtained from the dose-response curve using the Cheng-Prusoff equation.

-

Experimental Workflow Visualization

The logical flow of experiments to identify and characterize the biological target of CAY10506 is depicted in the following diagram.

Conclusion

The comprehensive analysis of CAY10506 has unequivocally identified Peroxisome Proliferator-Activated Receptor γ as its primary biological target. The compound acts as a direct agonist, binding to the PPARγ ligand-binding domain and subsequently activating the transcription of its target genes. The quantitative data from in vitro assays confirm its activity, albeit with a lower potency compared to the established TZD, Rosiglitazone. The detailed experimental protocols provided herein offer a clear framework for the continued investigation of CAY10506 and other novel PPARγ modulators. This foundational knowledge is critical for the further preclinical and clinical development of CAY10506 as a potential therapeutic agent for metabolic and inflammatory diseases.

CAY10506: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10506, formally known as N-[2-[4-[(2,4-dioxo-5-thiazolidinyl)methyl]phenoxy]ethyl]-1,2-dithiolane-3-pentanamide, is a potent agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As a member of the thiazolidinedione (TZD) class of compounds, it holds significant interest for research into metabolic diseases, including type 2 diabetes. This technical guide provides an in-depth overview of the available data on the solubility and stability of CAY10506, supplemented with information from related TZD compounds to offer a comprehensive understanding for research and development purposes.

Core Properties of CAY10506

| Property | Value |

| Formal Name | N-[2-[4-[(2,4-dioxo-5-thiazolidinyl)methyl]phenoxy]ethyl]-1,2-dithiolane-3-pentanamide |

| Molecular Formula | C₂₀H₂₆N₂O₄S₃ |

| Formula Weight | 454.6 g/mol |

| Mechanism of Action | PPARγ Agonist |

Solubility Properties

The solubility of a compound is a critical parameter for its formulation and delivery. The following table summarizes the known solubility of CAY10506 in various common laboratory solvents.

Table 1: Solubility of CAY10506

| Solvent | Approximate Solubility |

| DMF | 5 mg/mL |

| DMSO | 5 mg/mL |

| Ethanol | 3 mg/mL |

| DMSO:PBS (pH 7.2) (1:5) | 0.15 mg/mL |

Data sourced from Cayman Chemical product information.

Experimental Protocol: Solubility Determination by HPLC

A common method for determining the solubility of a compound is through High-Performance Liquid Chromatography (HPLC). This protocol provides a general framework for such a determination.

Objective: To quantify the concentration of CAY10506 in a saturated solution.

Materials:

-

CAY10506

-

Selected solvents (e.g., DMSO, Ethanol, water)

-

Vortex mixer

-

Centrifuge

-

0.22 µm syringe filters

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of CAY10506 to a known volume of the desired solvent in a sealed vial.

-

Agitate the mixture vigorously using a vortex mixer for a predetermined period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

-

Sample Clarification:

-

Centrifuge the suspension at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Sample Dilution:

-

Accurately dilute the clear filtrate with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Inject the diluted sample onto the HPLC system.

-

Quantify the concentration of CAY10506 by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

-

-

Calculation:

-

Calculate the solubility by multiplying the determined concentration by the dilution factor.

-

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of CAY10506 using HPLC.

Stability Properties

While specific stability data for CAY10506 is not extensively available in the public domain, the stability of other thiazolidinedione derivatives, such as pioglitazone (B448) and rosiglitazone (B1679542), under forced degradation conditions can provide valuable insights into the expected stability profile of CAY10506. Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

Table 2: Summary of Forced Degradation Studies on Related Thiazolidinediones (Pioglitazone and Rosiglitazone)

| Stress Condition | Observations and Degradation Products |

| Acidic Hydrolysis | Pioglitazone shows significant degradation in strong acidic conditions (e.g., 3N HCl), with degradation observed within 60-90 minutes.[1] Rosiglitazone also undergoes degradation under acidic stress. |

| Alkaline Hydrolysis | Both pioglitazone and rosiglitazone are highly susceptible to degradation under alkaline conditions (e.g., 0.1N - 1N NaOH).[1][2] For pioglitazone, degradation is rapid, with significant breakdown observed within minutes to hours.[3] Identified degradation products for pioglitazone under basic conditions include 3-(4-(2-(5-ethylpyridine-2yl) ethoxy) phenyl)-2-mercaptopropanoic acid and a disulfide dimer.[4] |

| Oxidative Degradation | Treatment with hydrogen peroxide leads to degradation of both pioglitazone and rosiglitazone.[1][2] An N-oxide derivative has been identified as a major oxidative degradation product of pioglitazone.[4] |

| Thermal Degradation | Pioglitazone shows minimal degradation when subjected to dry heat (e.g., 70-80°C for several hours to days).[1][5] |

| Photolytic Degradation | Exposure to UV light can cause significant degradation of pioglitazone.[1][6] The thiazolidinedione ring is susceptible to photodegradation.[7] |

This table is a summary of findings from studies on pioglitazone and rosiglitazone and is intended to be indicative for CAY10506.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of a drug substance like CAY10506.

Objective: To identify potential degradation pathways and products of CAY10506 under various stress conditions.

Materials:

-

CAY10506

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

-

Thermostatic oven

-

Photostability chamber

Procedure:

-

Acidic Hydrolysis:

-

Dissolve CAY10506 in a solution of HCl (e.g., 0.1N to 1N).

-

Incubate at a controlled temperature (e.g., 60°C) for a specified time.

-

Neutralize the solution before analysis.

-

-

Alkaline Hydrolysis:

-

Dissolve CAY10506 in a solution of NaOH (e.g., 0.1N to 1N).

-

Incubate at a controlled temperature (e.g., 60°C) for a specified time.

-

Neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Dissolve CAY10506 in a solution of H₂O₂ (e.g., 3-30%).

-

Keep the solution at room temperature or elevated temperature for a specified time.

-

-

Thermal Degradation:

-

Expose solid CAY10506 to dry heat in a thermostatic oven (e.g., 80°C) for a defined period.

-

-

Photolytic Degradation:

-

Expose a solution of CAY10506 to UV light in a photostability chamber according to ICH Q1B guidelines.

-

-

Analysis:

-

Analyze all stressed samples by a stability-indicating HPLC method, preferably with a PDA or MS detector to identify and characterize any degradation products.

-

Workflow for a Forced Degradation Study

Caption: General workflow for a forced degradation study of a drug substance.

Signaling Pathway of CAY10506

CAY10506 functions as a PPARγ agonist. PPARs are nuclear receptors that, upon activation by a ligand, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription. This signaling pathway is crucial in adipogenesis, lipid metabolism, and insulin (B600854) sensitization.

Caption: Workflow for a PPARγ luciferase reporter assay to determine agonist activity.

Conclusion

This technical guide provides a summary of the known solubility and a predictive overview of the stability of CAY10506 based on data from related thiazolidinedione compounds. The provided experimental protocols offer a foundation for researchers to conduct their own detailed investigations into the physicochemical properties and biological activity of this potent PPARγ agonist. Further studies are warranted to establish a comprehensive stability profile and identify the specific degradation products of CAY10506.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. researchgate.net [researchgate.net]

- 3. actapharmsci.com [actapharmsci.com]

- 4. Identification, isolation and characterization of potential degradation products in pioglitazone hydrochloride drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chalcogen.ro [chalcogen.ro]

- 6. PIOGLITAZONE'S PHOTOSTABILITY AND DEGRADATION DYNAMICS | Research Consortium Archive [rcresearcharchive.com]

- 7. researchgate.net [researchgate.net]

The Cellular Effects of CAY10506: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10506 is a synthetic, hybrid molecule combining moieties of lipoic acid and a thiazolidinedione (TZD). Its primary known mechanism of action is the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and glucose homeostasis. This document provides a comprehensive overview of the known and anticipated cellular effects of CAY10506, drawing from its characterization as a PPARγ agonist and the broader scientific literature on thiazolidinediones. While specific quantitative data and detailed experimental protocols from the primary literature for CAY10506 are limited, this guide consolidates the available information and presents the expected cellular consequences of its activity.

Core Mechanism of Action: PPARγ Agonism

CAY10506 functions as an agonist for PPARγ. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The primary known quantitative measure of this activity is its half-maximal effective concentration (EC50) for the transactivation of human PPARγ, which is 10 µM.[1][2]

Signaling Pathway Diagram

Caption: PPARγ signaling pathway activated by CAY10506.

Quantitative Data Summary

The publicly available quantitative data for CAY10506 is currently limited. The following table summarizes the key reported value.

| Parameter | Value | Cell Type/System | Reference |

| EC50 for human PPARγ Transactivation | 10 µM | Not Specified | [1][2] |

| Effects on Target Gene Expression | Data not available | - | - |

| Anti-proliferative Activity (IC50) | Data not available | - | - |

| Induction of Apoptosis (% of cells) | Data not available | - | - |

Known and Expected Cellular Effects

Based on its function as a PPARγ agonist, CAY10506 is expected to induce a range of cellular effects characteristic of the thiazolidinedione class of compounds.

Adipocyte Differentiation and Lipid Metabolism

-

Adipogenesis: PPARγ is a master regulator of adipocyte differentiation. Activation by CAY10506 is expected to promote the differentiation of preadipocytes into mature adipocytes. This involves the upregulation of genes involved in lipid uptake and storage.

-

Lipid Metabolism: CAY10506 likely influences lipid metabolism by increasing the expression of genes involved in fatty acid uptake and triglyceride storage in adipocytes. This can lead to a decrease in circulating free fatty acids.

Glucose Homeostasis

-

Insulin (B600854) Sensitization: A primary effect of PPARγ agonists is to enhance insulin sensitivity. CAY10506 is expected to increase glucose uptake in insulin-sensitive tissues like adipose tissue and skeletal muscle, likely through the upregulation of glucose transporters such as GLUT4.

-

Modulation of Adipokines: PPARγ activation can alter the secretion of adipokines from fat cells. This may include an increase in the insulin-sensitizing hormone adiponectin and a decrease in inflammatory cytokines like TNF-α.

Anti-inflammatory Effects

-

Inhibition of Pro-inflammatory Gene Expression: PPARγ activation can antagonize the activity of pro-inflammatory transcription factors such as NF-κB. Therefore, CAY10506 is anticipated to have anti-inflammatory properties by reducing the expression of inflammatory cytokines, chemokines, and other inflammatory mediators in various cell types, including macrophages.

Cell Proliferation and Apoptosis

-

Anti-proliferative Effects: In several cancer cell lines, PPARγ agonists have been shown to inhibit cell proliferation and induce cell cycle arrest. CAY10506 may exhibit similar anti-proliferative effects in a context-dependent manner.

-

Induction of Apoptosis: Activation of PPARγ can lead to the induction of apoptosis (programmed cell death) in certain cancer cells. This may be mediated through the regulation of pro- and anti-apoptotic proteins.

Detailed Experimental Methodologies

While the specific protocols used for CAY10506 are not publicly available, the following describes a representative methodology for a key assay used to characterize PPARγ agonists.

PPARγ Transactivation Assay (Luciferase Reporter Assay)

This assay is a common method to determine the potency of a compound as a PPARγ agonist.

Principle: This cell-based assay utilizes a reporter gene, typically firefly luciferase, whose expression is controlled by a promoter containing PPREs. Cells are co-transfected with a plasmid expressing PPARγ and the reporter plasmid. If a compound activates PPARγ, the receptor-RXR heterodimer binds to the PPREs and drives the expression of luciferase, which can be quantified by measuring light emission upon the addition of a substrate.

Experimental Workflow:

References

CAY10506: A Technical Guide for In Vitro and In Vivo Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10506 is a synthetic, non-thiazolidinedione (TZD) agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). As a member of the nuclear receptor superfamily, PPARγ is a key transcriptional regulator of glucose and lipid metabolism, making it a significant target for therapeutic intervention in metabolic diseases such as type 2 diabetes. This technical guide provides a comprehensive overview of CAY10506, detailing its mechanism of action, and providing data and protocols for its application in both in vitro and in vivo research settings.

Introduction to CAY10506

CAY10506, with the chemical name N-[2-[4-[(2,4-dioxo-5-thiazolidinyl)methyl]phenoxy]ethyl]-1,2-dithiolane-3-pentanamide, is a potent activator of PPARγ. The seminal work by Chittiboyina and colleagues in 2006 described the design, synthesis, and initial biological evaluation of this compound, identified therein as compound 9a . Their research demonstrated its efficacy as a PPARγ agonist with the potential for improving insulin (B600854) sensitivity and reducing triglyceride levels.

Mechanism of Action: The PPARγ Signaling Pathway

CAY10506 exerts its biological effects by binding to and activating PPARγ. Upon ligand binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the transcriptional activation of genes involved in several key metabolic processes:

-

Adipogenesis: Promotes the differentiation of pre-adipocytes into mature adipocytes.

-

Lipid Metabolism: Regulates the expression of genes involved in fatty acid uptake, storage, and metabolism.

-

Glucose Homeostasis: Enhances insulin sensitivity, primarily in adipose tissue.

-

Anti-inflammatory Effects: Can transrepress the activity of pro-inflammatory transcription factors like NF-κB.

In Vitro Studies with CAY10506

Quantitative Data Summary

The following table summarizes the key quantitative data for CAY10506 from in vitro assays as reported in the primary literature.

| Assay Type | Cell Line | Parameter | Value | Reference |

| PPARγ Transactivation Assay | - | EC50 | 10 µM | Chittiboyina et al., 2006 |

| 3T3-L1 Adipocyte Differentiation | 3T3-L1 | Effective Concentration | 1-10 µM | Chittiboyina et al., 2006 |

| Cell Proliferation Assay | Various | Inhibition | Concentration-dependent | Chittiboyina et al., 2006 |

Key Experimental Protocols

3.2.1. PPARγ Transactivation Assay

This assay measures the ability of a compound to activate the transcriptional activity of PPARγ.

-

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing PPREs. Cells are co-transfected with this reporter construct and an expression vector for PPARγ. Activation of PPARγ by a ligand leads to the expression of the reporter gene, which can be quantified.

-

General Protocol:

-

Seed cells (e.g., HEK293T) in a multi-well plate.

-

Co-transfect cells with a PPRE-luciferase reporter plasmid and a PPARγ expression plasmid.

-

After 24 hours, treat the cells with varying concentrations of CAY10506 or a vehicle control.

-

Incubate for an additional 24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Calculate the EC50 value from the dose-response curve.

-

3.2.2. 3T3-L1 Adipocyte Differentiation Assay

This assay assesses the ability of a compound to induce the differentiation of pre-adipocytes into mature adipocytes.

-

Principle: 3T3-L1 pre-adipocytes are induced to differentiate in the presence of an adipogenic cocktail. The accumulation of lipid droplets in mature adipocytes can be visualized and quantified by Oil Red O staining.

-

General Protocol:

-

Culture 3T3-L1 pre-adipocytes to confluence in a multi-well plate.

-

Two days post-confluence, induce differentiation with a cocktail containing insulin, dexamethasone, and IBMX, along with varying concentrations of CAY10506 or a vehicle control.

-

After 2-3 days, replace the induction medium with maintenance medium containing insulin and the test compound.

-

Continue to culture for several days, replacing the medium every 2 days.

-

After 8-10 days, fix the cells and stain with Oil Red O solution.

-

Wash the cells and visualize the lipid droplets by microscopy.

-

For quantification, extract the Oil Red O stain from the cells and measure its absorbance.

-

In Vivo Studies with CAY10506

Quantitative Data Summary

The following table summarizes the key findings from in vivo studies with CAY10506.

| Animal Model | Treatment | Key Findings | Reference |

| Zucker Diabetic Fatty (fa/fa) Rats | Oral gavage | Improved insulin sensitivity, Reduced plasma triglyceride levels | Chittiboyina et al., 2006 |

Experimental Protocol: Evaluation in a Rodent Model of Type 2 Diabetes

-

Animal Model: Zucker Diabetic Fatty (fa/fa) rats are a well-established model of obesity, insulin resistance, and type 2 diabetes.

-

General Protocol:

-

Acclimate male fa/fa rats for at least one week.

-

Divide the animals into treatment groups (e.g., vehicle control, CAY10506 at various doses).

-

Administer CAY10506 or vehicle daily by oral gavage for a specified period (e.g., 14 days).

-

Monitor body weight and food intake regularly.

-

At the end of the treatment period, collect blood samples for the analysis of glucose, insulin, and triglyceride levels.

-

Perform an oral glucose tolerance test (OGTT) to assess insulin sensitivity.

-

Euthanize the animals and collect tissues for further analysis (e.g., histology, gene expression).

-

Conclusion

CAY10506 is a valuable research tool for investigating the role of PPARγ in metabolic diseases. Its demonstrated efficacy in both in vitro and in vivo models makes it a suitable compound for studies aimed at understanding the molecular mechanisms of PPARγ activation and for the preclinical evaluation of novel therapeutic strategies targeting this receptor. Researchers should carefully consider the appropriate concentrations and experimental designs outlined in this guide to ensure robust and reproducible results.

CAY10506: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10506 is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and insulin (B600854) sensitization. This technical guide provides an in-depth overview of CAY10506, including its chemical properties, mechanism of action, and relevant experimental protocols. The information presented herein is intended to support researchers and drug development professionals in their investigation of CAY10506 and its potential therapeutic applications.

Chemical Information

Chemical Structure and Properties

CAY10506, with the chemical name N-[2-[4-[(2,4-dioxo-5-thiazolidinyl)methyl]phenoxy]ethyl]-1,2-dithiolane-3-pentanamide, is a synthetic small molecule. Its chemical structure is characterized by a thiazolidinedione (TZD) headgroup, a central phenoxy ethyl linker, and a dithiolane pentanamide (B147674) tail.

Chemical Structure:

Table 1: Chemical and Physical Properties of CAY10506

| Property | Value |

| CAS Number | 292615-75-9 |

| Molecular Formula | C₂₀H₂₆N₂O₄S₃ |

| Molecular Weight | 470.6 g/mol |

Mechanism of Action: PPARγ Agonism

CAY10506 functions as a selective agonist for PPARγ. The primary mechanism of action for PPARγ agonists involves the regulation of gene expression.

The PPARγ Signaling Pathway

The Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. Upon binding by an agonist such as CAY10506, PPARγ undergoes a conformational change, leading to the recruitment of coactivator proteins. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in various physiological processes, including:

-

Adipogenesis: Differentiation of preadipocytes into mature adipocytes.

-

Lipid Metabolism: Regulation of fatty acid storage and transport.

-

Glucose Homeostasis: Enhancement of insulin sensitivity.

-

Inflammation: Transrepression of pro-inflammatory genes.

PPARγ Signaling Pathway

Quantitative Data

Currently, publicly available, specific quantitative data for CAY10506, such as its binding affinity (Kᵢ or Kₐ) and functional potency (EC₅₀), is limited. Researchers are encouraged to perform dose-response studies and binding assays to determine these values in their specific experimental systems. The EC₅₀ value for transactivation of human PPARγ has been reported to be in the micromolar range.

Table 2: Representative Quantitative Data for PPARγ Agonists (for reference)

| Parameter | Description | Typical Range for TZD-class agonists |

| Kᵢ / Kₐ | Binding affinity constant, indicating the strength of binding to PPARγ. | Nanomolar to low micromolar |

| EC₅₀ | Half-maximal effective concentration in a functional assay (e.g., transactivation assay). | Nanomolar to low micromolar |

| IC₅₀ | Half-maximal inhibitory concentration in a competitive binding assay. | Nanomolar to low micromolar |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize PPARγ agonists like CAY10506. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

PPARγ Transactivation Assay (Reporter Gene Assay)

This assay measures the ability of a compound to activate PPARγ and induce the expression of a reporter gene under the control of a PPRE.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate growth medium.

-

Co-transfect cells with a PPARγ expression vector, an RXRα expression vector, and a reporter plasmid containing a PPRE upstream of a luciferase or β-galactosidase gene.

-

-

Compound Treatment:

-

Plate the transfected cells in a multi-well plate.

-

Treat the cells with varying concentrations of CAY10506 or a vehicle control. A known PPARγ agonist (e.g., rosiglitazone) should be used as a positive control.

-

Incubate for 24-48 hours.

-

-

Reporter Gene Assay:

-

Lyse the cells and measure the activity of the reporter enzyme (luciferase or β-galactosidase) according to the manufacturer's instructions.

-

Normalize the reporter activity to total protein concentration or to the activity of a co-transfected control plasmid (e.g., Renilla luciferase).

-

-

Data Analysis:

-

Plot the normalized reporter activity against the logarithm of the CAY10506 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Transactivation Assay Workflow

Adipocyte Differentiation Assay

This assay assesses the ability of CAY10506 to induce the differentiation of preadipocytes into mature adipocytes.

Methodology:

-

Cell Culture:

-

Culture a preadipocyte cell line (e.g., 3T3-L1, SGBS) to confluence in growth medium.

-

-

Differentiation Induction:

-

Replace the growth medium with a differentiation medium containing a standard adipogenic cocktail (e.g., insulin, dexamethasone, and IBMX) and varying concentrations of CAY10506 or vehicle control.

-

Incubate for 2-3 days.

-

-

Adipocyte Maturation:

-

Replace the differentiation medium with a maturation medium containing insulin and CAY10506.

-

Replenish the maturation medium every 2-3 days for a total of 8-14 days.

-

-

Staining and Visualization:

-

Fix the cells with formalin.

-

Stain the intracellular lipid droplets with Oil Red O.

-

Visualize and quantify the extent of adipogenesis by microscopy.

-

-

Quantitative Analysis (Optional):

-

Extract the Oil Red O stain from the cells using isopropanol.

-

Measure the absorbance of the extracted dye at a specific wavelength (e.g., 520 nm) to quantify lipid accumulation.

-

Gene Expression Analysis (qPCR)

This method is used to quantify the expression of known PPARγ target genes in response to CAY10506 treatment.

Methodology:

-

Cell Treatment:

-

Treat a relevant cell line (e.g., adipocytes, macrophages) with CAY10506 or vehicle control for a specified time.

-

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from the cells using a suitable method.

-

Reverse transcribe the RNA into complementary DNA (cDNA).

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers specific for PPARγ target genes (e.g., FABP4, CD36, LPL) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

Use a SYBR Green or probe-based detection method.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method.

-

Compare the fold change in gene expression between CAY10506-treated and vehicle-treated cells.

-

Conclusion

CAY10506 is a valuable research tool for investigating the physiological and pathophysiological roles of PPARγ. Its agonistic activity makes it a potential candidate for further investigation in the context of metabolic diseases and other PPARγ-related disorders. The experimental protocols provided in this guide offer a framework for characterizing the biological activity of CAY10506 and elucidating its mechanism of action. Researchers are advised to consult the primary literature for more specific details and to optimize protocols for their experimental systems.

Methodological & Application

Application Notes and Protocols for CAY10506 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10506 is a synthetic, potent agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation. As a member of the thiazolidinedione (TZD) class of compounds, CAY10506 is a valuable tool for investigating the therapeutic potential of PPARγ activation in various disease models, including type 2 diabetes, and for studying the cellular and molecular mechanisms regulated by this receptor.

These application notes provide detailed protocols for the use of CAY10506 in cell culture experiments, including general handling and storage, preparation of stock solutions, and specific experimental procedures to assess its biological activity.

Product Information

| Parameter | Value |

| Chemical Name | N-[2-[4-[(2,4-dioxo-5-thiazolidinyl)methyl]phenoxy]ethyl]-1,2-dithiolane-3-pentanamide |

| CAS Number | 292615-75-9 |

| Molecular Formula | C₂₀H₂₆N₂O₄S₃ |

| Molecular Weight | 454.6 g/mol |

| Purity | ≥98% |

| Appearance | A crystalline solid |

| Solubility | Soluble in DMSO (≥10 mg/mL) and in Ethanol (≥10 mg/mL) |

| Storage | Store at -20°C |

Mechanism of Action

CAY10506 functions as a selective agonist for PPARγ. Upon binding to PPARγ, the receptor undergoes a conformational change, leading to the recruitment of coactivator proteins. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in glucose and lipid metabolism, and cellular differentiation.

Quantitative Data

The following table summarizes the known quantitative data for CAY10506. Researchers should note that the biological activity of CAY10506 can vary depending on the cell type and experimental conditions.

| Parameter | Value | Cell Type | Reference |

| EC₅₀ for human PPARγ transactivation | 10 µM | - | [1] |

Experimental Protocols

Preparation of CAY10506 Stock Solution

Materials:

-

CAY10506 solid

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Briefly centrifuge the vial of CAY10506 to ensure all the solid is at the bottom.

-

To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of CAY10506 (MW = 454.6 g/mol ), add 220 µL of DMSO.

-

Vortex thoroughly to ensure the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

General Cell Culture and Treatment Protocol

This protocol provides a general guideline for treating adherent cells with CAY10506. The optimal cell density, CAY10506 concentration, and incubation time should be determined empirically for each cell line and experiment.

Materials:

-

Adherent cells of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Multi-well cell culture plates

-

CAY10506 stock solution (10 mM in DMSO)

Protocol:

-

Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for attachment.

-

The next day, prepare the desired concentrations of CAY10506 by diluting the stock solution in complete cell culture medium. A typical starting concentration range for PPARγ agonists is 1-25 µM.

-

Include a vehicle control by adding the same volume of DMSO (without CAY10506) to the control wells. The final DMSO concentration should typically not exceed 0.1% (v/v) to avoid solvent-induced toxicity.

-

Carefully aspirate the old medium from the wells and replace it with the medium containing the different concentrations of CAY10506 or the vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

Following the incubation period, proceed with the desired downstream analysis, such as cell viability assays, gene expression analysis, or protein analysis.

Cell Proliferation Assay (MTS Assay)

This protocol describes how to assess the effect of CAY10506 on cell proliferation using a colorimetric MTS assay.

Materials:

-

Cells treated with CAY10506 as described in Protocol 2 (in a 96-well plate)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Protocol:

-

Following the treatment period with CAY10506, add 20 µL of the MTS reagent directly to each well of the 96-well plate containing 100 µL of medium.

-

Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ atmosphere.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

Signaling Pathway and Experimental Workflow Diagrams

Caption: CAY10506 activates the PPARγ signaling pathway.

Caption: General experimental workflow for CAY10506 treatment.

References

Preparation of CAY10506 Stock Solution: A Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of a stock solution of CAY10506, a hybrid lipoic acid-TZD derivative that acts as a human PPARγ transactivator. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Compound Information and Properties

A thorough understanding of the physicochemical properties of CAY10506 is fundamental for the accurate preparation of stock solutions. Key data for CAY10506 (CAS Number: 292615-75-9) is summarized in the table below.[1]

| Property | Value |

| Molecular Formula | C₂₀H₂₆N₂O₄S₃ |

| Molecular Weight | 454.6 g/mol |

| Supplied Form | A solution in methyl acetate (B1210297) |

| Solubility | |

| DMF | 5 mg/mL |

| DMSO | 5 mg/mL |

| Ethanol | 3 mg/mL |

| DMSO:PBS (pH 7.2) (1:5) | 0.15 mg/mL |

Note: CAY10506 is a research chemical and is not intended for human or veterinary use.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound.

Stock Solution Preparation Protocol

This protocol outlines the steps for preparing a 10 mM stock solution of CAY10506 in Dimethyl Sulfoxide (DMSO).

Materials and Equipment

-

CAY10506

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated micropipettes

-

Vortex mixer

-

Analytical balance

Calculation for 10 mM Stock Solution

To prepare a 10 mM stock solution, the required mass of CAY10506 can be calculated using the following formula:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For 1 mL of a 10 mM stock solution:

Mass (mg) = 0.010 mol/L x 0.001 L x 454.6 g/mol x 1000 mg/g = 4.546 mg

Step-by-Step Procedure

-

Aliquot CAY10506: As CAY10506 is supplied in a methyl acetate solution, carefully evaporate the solvent from the desired amount of the compound under a gentle stream of inert gas (e.g., nitrogen or argon).

-

Weighing: Accurately weigh 4.546 mg of the dried CAY10506 using an analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.

-

Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the CAY10506.

-

Dissolution: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution.

-

Storage: Store the 10 mM stock solution at -20°C in a tightly sealed, light-protected container. For convenience, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for preparing the CAY10506 stock solution and a simplified representation of its known signaling pathway.

Caption: Workflow for CAY10506 Stock Solution.

Caption: CAY10506 PPARγ Activation Pathway.

Dilution to Working Concentrations

To prepare working solutions, the stock solution should be diluted with the appropriate cell culture medium or buffer immediately before use. It is recommended to perform serial dilutions to achieve the desired final concentration. The aqueous solubility of CAY10506 is limited, and therefore, the final concentration of DMSO in the experimental setup should be kept to a minimum (typically below 0.5%) to avoid solvent-induced effects.

Disclaimer: This protocol is intended as a guideline. Researchers should optimize the protocol based on their specific experimental needs and conditions. Always refer to the manufacturer's product information sheet for the most up-to-date information.

References

Recommended working concentration for CAY10506 in assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10506 is a synthetic, small-molecule agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] It acts as a transcriptional regulator for genes involved in adipogenesis, lipid metabolism, and inflammation.[2][3][4] With a reported half-maximal effective concentration (EC50) of 10 µM for the transactivation of human PPARγ, CAY10506 is a valuable tool for studying the physiological and pathophysiological roles of PPARγ activation.[1] These application notes provide recommended starting concentrations and detailed protocols for common in vitro assays involving CAY10506.

Data Presentation

The following table summarizes the key quantitative data for CAY10506.

| Parameter | Value | Reference |

| Target | Peroxisome Proliferator-Activated Receptor gamma (PPARγ) | [1] |

| Activity | Agonist | [1] |

| EC50 | 10 µM (for human PPARγ transactivation) | [1] |

| Molecular Formula | C₂₀H₂₆N₂O₄S₃ | [1] |

| Molecular Weight | 454.6 g/mol | [1] |

| Solubility | DMF: 5 mg/mL, DMSO: 5 mg/mL, Ethanol: 3 mg/mL | [1] |

Signaling Pathway

CAY10506, as a PPARγ agonist, initiates a signaling cascade that modulates gene expression. Upon binding to PPARγ in the cytoplasm, the complex heterodimerizes with the Retinoid X Receptor (RXR). This heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits co-activator proteins, leading to the transcription of genes involved in various metabolic and inflammatory processes.

References

- 1. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]

- 2. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

CAY10506 Administration for Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10506 is a synthetic, hybrid molecule combining moieties of lipoic acid and a thiazolidinedione (TZD). It is designed as a selective agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism. Activation of PPARγ by agonists like CAY10506 leads to the transcription of genes involved in insulin (B600854) sensitization, making it a compound of interest for research in type 2 diabetes, metabolic syndrome, and other related disorders.

This document provides detailed application notes and protocols for the administration of CAY10506 in animal studies, based on available data for CAY10506 and established methodologies for similar TZD-based PPARγ agonists.

Mechanism of Action: PPARγ Agonism

CAY10506 acts as an agonist at the ligand-binding domain of PPARγ. Upon binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This interaction recruits coactivator proteins and initiates the transcription of genes that regulate glucose uptake, lipid metabolism, and inflammation.

Caption: PPARγ signaling pathway activation by CAY10506.

Data Presentation

CAY10506 Properties

| Property | Value | Reference |

| Chemical Name | N-[2-[4-[(2,4-dioxo-5-thiazolidinyl)methyl]phenoxy]ethyl]-1,2-dithiolane-3-pentanamide | [1] |

| Molecular Formula | C₂₀H₂₆N₂O₄S₃ | [1] |

| Molecular Weight | 454.6 g/mol | [1] |

| Purity | ≥98% | [1] |

| Formulation | A solution in methyl acetate | [1] |

| EC₅₀ for human PPARγ | 10 µM | [1] |

Solubility Data

| Solvent | Solubility | Reference |

| DMF | 5 mg/mL | [1] |

| DMSO | 5 mg/mL | [1] |

| Ethanol | 3 mg/mL | [1] |

| PBS (pH 7.2) | 0.15 mg/mL (in 1:5 DMSO:PBS) | [1] |

Note: The provided solubility in PBS is for a solution containing DMSO. For in vivo studies, it is crucial to prepare a vehicle that is well-tolerated by the animal model.

Experimental Protocols

The following protocols are based on the primary literature describing the synthesis and evaluation of CAY10506 and related compounds, as well as standard practices for the in vivo administration of thiazolidinedione derivatives. The referenced study by Chittiboyina et al. (2006) evaluated a similar compound (9a) in an animal model of type 2 diabetes.

Protocol 1: Oral Gavage Administration in a Rodent Model of Type 2 Diabetes

This protocol is adapted from studies on similar thiazolidinedione derivatives and is suitable for assessing the effects of CAY10506 on glucose metabolism and insulin sensitivity.

Objective: To evaluate the in vivo efficacy of CAY10506 on metabolic parameters in a diabetic rodent model.

Animal Model: Genetically diabetic models such as Zucker diabetic fatty (ZDF) rats or db/db mice are commonly used.

Materials:

-

CAY10506

-

Vehicle solution (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, with a small percentage of a solubilizing agent like Tween 80 or DMSO if necessary, ensuring the final concentration of the solubilizing agent is non-toxic).

-

Oral gavage needles (flexible, appropriate size for the animal).

-

Syringes.

-

Animal scale.

Procedure:

-

Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the start of the experiment.

-

Dose Preparation:

-

Based on the desired dosage (e.g., starting with a range of 1-10 mg/kg/day, which is a common starting point for novel TZDs), calculate the required amount of CAY10506 for the study group.

-

Prepare a homogenous suspension of CAY10506 in the chosen vehicle. If using a co-solvent, first dissolve CAY10506 in the minimal amount of the co-solvent (e.g., DMSO) and then add the aqueous vehicle (e.g., 0.5% CMC) to the final volume. Ensure the final concentration of the co-solvent is low (typically <5% for DMSO in oral administration).

-

-

Administration:

-

Weigh each animal daily to adjust the dose volume accurately.

-

Administer the prepared CAY10506 suspension or a vehicle control to the animals once daily via oral gavage.

-

The volume of administration should be appropriate for the species (e.g., 5-10 mL/kg for rats).

-

-

Monitoring and Data Collection:

-

Monitor animal health daily.

-

Measure relevant metabolic parameters at baseline and at specified time points during the study. This may include:

-

Fasting blood glucose levels.

-

Plasma insulin and triglyceride levels.

-

Oral glucose tolerance tests (OGTT).

-

-

-

Study Duration: The treatment duration can range from several days to several weeks, depending on the study's objectives.

Experimental Workflow Diagram

Caption: General workflow for an in vivo study with CAY10506.

Important Considerations

-

Vehicle Selection: The choice of vehicle is critical for ensuring the stability and bioavailability of CAY10506. Due to its limited aqueous solubility, a suspension or a solution with a co-solvent is necessary. The vehicle must be non-toxic and well-tolerated by the animals.

-

Dosage Selection: The EC₅₀ of 10 µM provides a starting point for dose-ranging studies. In vivo efficacy will depend on the pharmacokinetic and pharmacodynamic properties of the compound, which should be determined experimentally.

-

Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the Institutional Animal Care and Use Committee (IACUC).

-

Product Warning: The supplier of CAY10506 states that the product is "not for human or veterinary use"[1]. This underscores that it is intended for research purposes only.

Disclaimer

The information provided in these application notes and protocols is for research guidance only. Researchers should critically evaluate the information and adapt the protocols to their specific experimental needs and animal models. All procedures should be performed by trained personnel in compliance with all applicable regulations and safety guidelines.

References

Application Notes: Synergistic Anti-tumor Effects of CAY10506 in Combination with a PARP Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Introduction

CAY10506 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) and also functions as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. Its unique dual mechanism of action makes it a valuable tool for investigating cellular processes such as protein trafficking, cell motility, and apoptosis. Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that block the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[1][2][3]

Preclinical studies have demonstrated a synergistic anti-tumor effect when combining HDAC inhibitors with PARP inhibitors.[4][5][6][7] HDAC inhibitors can induce a "BRCAness" phenotype in cancer cells by downregulating key proteins in the homologous recombination (HR) DNA repair pathway, thereby sensitizing them to PARP inhibitors.[8] This combination leads to increased DNA damage, cell cycle arrest, and apoptosis in various cancer cell lines.[4][6][9][10]

These application notes provide a comprehensive overview of the synergistic effects of CAY10506 in combination with a PARP inhibitor, using the well-characterized PARP inhibitor Olaparib as an example. The included protocols and data serve as a guide for researchers investigating the therapeutic potential of this combination.

Signaling Pathway

The combination of an HDAC inhibitor, such as CAY10506, and a PARP inhibitor, like Olaparib, exploits the dependency of cancer cells on specific DNA repair pathways.

Quantitative Data Summary

The following tables summarize the synergistic effects on cell viability and apoptosis induction when combining an HDAC inhibitor (Vorinostat/SAHA, as a proxy for CAY10506) with a PARP inhibitor (Olaparib or PJ34) in various cancer cell lines.

Table 1: Synergistic Inhibition of Cell Viability

| Cell Line | HDAC Inhibitor | PARP Inhibitor | Combination Index (CI) | Synergy | Reference |

| SW1736 (Anaplastic Thyroid Cancer) | SAHA | PJ34 | < 1.0 | Synergistic | [5] |

| DU145 (Prostate Cancer) | SAHA | Olaparib | < 0.9 | Synergistic | [6] |

| ID8-luc (Ovarian Cancer) | Panobinostat | Olaparib | < 1.0 | Synergistic | |

| BxPC-3 (Pancreatic Cancer) | Vorinostat | Olaparib | < 1.0 | Synergistic | [11][12] |

| PL45 (Pancreatic Cancer) | Vorinostat | Olaparib | < 1.0 | Synergistic | [11][12] |

| Capan-1 (Pancreatic Cancer) | Vorinostat | Olaparib | < 1.0 | Synergistic | [11][12] |

A Combination Index (CI) value of < 1 indicates a synergistic effect between the two compounds.

Table 2: Enhancement of Apoptosis

| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Fold Increase vs. Control | Reference |

| SW1736 | Control | - | 1 | [5] |

| SAHA | - | ~2.5 | [5] | |

| PJ34 | - | ~1.5 | [5] | |

| SAHA + PJ34 | - | ~4.5 | [5] | |

| DU145 | Control | - | 1 | [6] |

| SAHA | - | Significant Increase | [6] | |

| Olaparib | - | Significant Increase | [6] | |

| SAHA + Olaparib | - | Synergistic Increase | [6] |

Experimental Protocols

The following are generalized protocols for key experiments to assess the synergistic effects of CAY10506 and a PARP inhibitor. Specific cell lines and conditions may require optimization.

Experimental Workflow

Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of each compound and to assess the synergistic effect on cell proliferation.[13]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

CAY10506

-

PARP Inhibitor (e.g., Olaparib)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of CAY10506 and the PARP inhibitor in complete medium.

-

For combination studies, prepare mixtures of both inhibitors at a constant ratio based on their individual IC50 values.

-

Remove the medium from the wells and add 100 µL of the diluted single agents or combination treatments to the respective wells. Include a vehicle control (medium with the same concentration of solvent).

-

Incubate the plate for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control. For combination studies, use software like CompuSyn to calculate the Combination Index (CI).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis following treatment.[1][7][13]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

CAY10506

-

PARP Inhibitor

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with CAY10506, the PARP inhibitor, or the combination at predetermined concentrations (e.g., IC50 values). Include a vehicle control.

-

Incubate for 48 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-